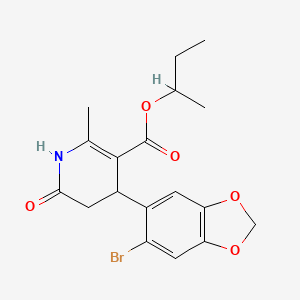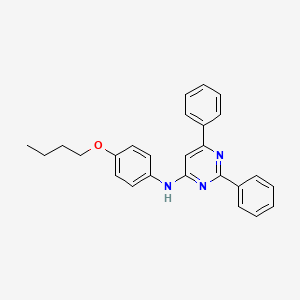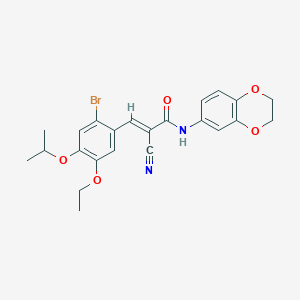
sec-butyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves palladium-catalyzed direct C–H arylation reactions. Such methods have been extensively utilized for the synthesis of biologically active compounds, with a particular focus on multiply arylated heteroarenes. These processes are notable for their practicality and versatility, offering a pathway to synthesize a wide array of structurally diverse molecules efficiently (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of sec-butyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate showcases a fascinating blend of functional groups and a heterocyclic backbone. This arrangement is crucial for the compound's reactivity and interaction with biological targets. Understanding the stereochemistry and electronic properties of such molecules is essential for predicting their behavior in chemical reactions and biological systems.
Chemical Reactions and Properties
Chemical reactions involving this compound are likely influenced by the presence of the bromo- and methoxylated phenyl rings, which can undergo further functionalization. These modifications can significantly alter the molecule's physical and chemical properties, making it a versatile intermediate for synthesizing a wide range of derivatives with varied biological activities.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are determined by its molecular structure. The presence of bromo and methoxy groups contributes to its polarity, potentially affecting its solubility in organic solvents and water. These properties are critical when considering the compound's applications in chemical synthesis and its behavior in biological environments.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles or electrophiles, are central to understanding the compound's potential applications in synthetic chemistry. The electron-rich 1,3-benzodioxol moiety could participate in various chemical reactions, offering pathways to novel derivatives with potential pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of complex organic compounds often involves multi-step reactions, highlighting the importance of versatile intermediates and the role of specific functional groups in achieving desired molecular structures. Studies on similar compounds emphasize the role of Grignard reactions, cyclization processes, and the use of phosphine catalysts in synthesizing highly functionalized organic molecules. For instance, the Grignard reaction has been utilized for the synthesis of chlorophyll derivatives, indicating its applicability in modifying the electronic properties of organic molecules for potential use in photosynthetic research or synthetic analogs of biological pigments (Wang Jin-jun, 2010).
Potential Applications in Catalysis
Research on catalysis often explores the development of new catalysts to improve the efficiency of chemical reactions, including alkoxycarbonylation of alkenes. The design and synthesis of advanced palladium catalysts, for example, have shown significant potential in transforming a wide range of olefins into esters, a process that is crucial in the production of various industrial and pharmaceutical compounds (Kaiwu Dong et al., 2017).
Chemical Reactions and Mechanisms
Understanding the mechanisms underlying specific chemical reactions is fundamental to the development of new synthetic methods. Studies have shown how cyclization of epoxyhexane can result in unexpected regioselectivity, highlighting the complexity and potential for discovering novel reaction pathways (J. H. Babler, William Bauta, 1985). Additionally, research into the synthesis of tetrahydropyridines via phosphine-catalyzed annulations reveals insights into regioselectivity and diastereoselectivity, important factors in the design of molecules with specific stereochemical configurations (Xue-Feng Zhu et al., 2003).
Eigenschaften
IUPAC Name |
butan-2-yl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO5/c1-4-9(2)25-18(22)17-10(3)20-16(21)6-12(17)11-5-14-15(7-13(11)19)24-8-23-14/h5,7,9,12H,4,6,8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMVJGGHBCKWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(NC(=O)CC1C2=CC3=C(C=C2Br)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butan-2-yl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4625665.png)
![4-bromo-N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4625676.png)
![4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B4625682.png)
![2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4625694.png)


![dimethyl 2-({[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B4625711.png)


![5-chloro-N-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4625737.png)
![2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one](/img/structure/B4625739.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4625740.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4625755.png)
![N-(2-methyl-4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-furamide](/img/structure/B4625763.png)